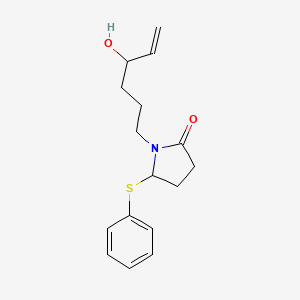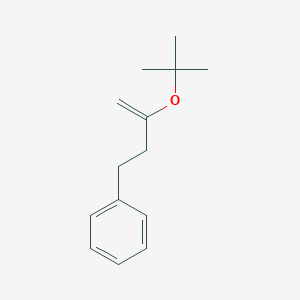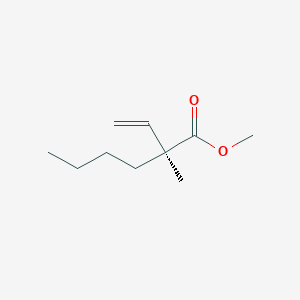
methyl (2S)-2-ethenyl-2-methylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-ethenyl-2-methylhexanoate is an organic compound with a unique structure that includes an ester functional group. This compound is characterized by its specific stereochemistry, denoted by the (2S) configuration, which indicates the spatial arrangement of its atoms. The presence of an ethenyl group (a vinyl group) and a methyl group attached to the hexanoate backbone makes this compound interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-ethenyl-2-methylhexanoate typically involves esterification reactions. One common method is the reaction of (2S)-2-ethenyl-2-methylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of catalysts and solvents is carefully managed to ensure efficient production while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-ethenyl-2-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-ethenyl-2-methylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, where its stereochemistry plays a crucial role.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of methyl (2S)-2-ethenyl-2-methylhexanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s stereochemistry often plays a critical role in its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2S)-2-methylhexanoate: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
Ethyl (2S)-2-ethenyl-2-methylhexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (2S)-2-ethenylhexanoate: Similar but lacks the additional methyl group on the hexanoate backbone.
Uniqueness
Methyl (2S)-2-ethenyl-2-methylhexanoate is unique due to the combination of its stereochemistry and functional groups, which confer specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
919087-55-1 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
methyl (2S)-2-ethenyl-2-methylhexanoate |
InChI |
InChI=1S/C10H18O2/c1-5-7-8-10(3,6-2)9(11)12-4/h6H,2,5,7-8H2,1,3-4H3/t10-/m1/s1 |
InChI-Schlüssel |
JCCPWFCUGFOUAJ-SNVBAGLBSA-N |
Isomerische SMILES |
CCCC[C@@](C)(C=C)C(=O)OC |
Kanonische SMILES |
CCCCC(C)(C=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dioxolane-2-methanol, 4,4'-[oxybis(methylene)]bis[2-methyl-](/img/structure/B14202669.png)
![[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14202674.png)
![Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14202681.png)
![2-[(4-Methoxyphenyl)methoxy]hept-6-EN-3-one](/img/structure/B14202688.png)
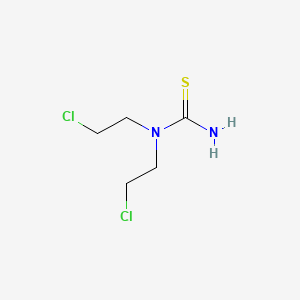
![3-Nitro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14202704.png)
![Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]-](/img/structure/B14202710.png)
![4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14202718.png)
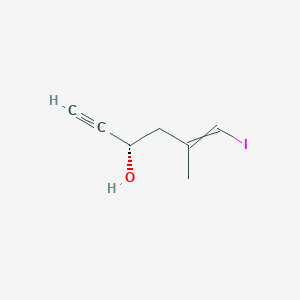
![4-[(Hexadecylamino)methyl]-2-methoxyphenol](/img/structure/B14202749.png)
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)
